molecular formula C22H22N4O3 B12174799 Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12174799
M. Wt: 390.4 g/mol
InChI Key: UGHMRAQBUYTHHJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a quinoline and pyridine moiety linked through a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(pyridin-3-yl)quinoline-4-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline and pyridine moieties can intercalate with DNA, potentially inhibiting the activity of topoisomerases. The piperazine ring may also interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate
  • Ethyl 4-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate
  • Ethyl 4-{[2-(pyridin-3-yl)isoquinolin-4-yl]carbonyl}piperazine-1-carboxylate

Uniqueness

Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate is unique due to the specific positioning of the pyridine and quinoline moieties, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in distinct biological activities compared to its analogs.

Biological Activity

Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound characterized by its unique structural features, including a piperazine ring and heterocyclic moieties such as pyridine and quinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C24H22N4O3C_{24}H_{22}N_{4}O_{3}, with a molecular weight of approximately 414.46 g/mol. The presence of multiple heterocycles suggests diverse biological activity, making this compound a candidate for further pharmacological evaluation.

PropertyValue
Molecular FormulaC24H22N4O3
Molecular Weight414.46 g/mol
Structural FeaturesPiperazine, Quinoline, Pyridine

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The quinoline and pyridine moieties are often associated with pharmacological effects such as inhibition of specific enzymes or receptors involved in bacterial growth. For instance, derivatives containing these functional groups have shown effectiveness against various gram-positive and gram-negative bacteria, including resistant strains.

Anticancer Activity

Studies have highlighted the anticancer potential of quinoline derivatives, with evidence suggesting that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated that similar compounds can significantly reduce the viability of cancer cell lines, indicating potential for development as anticancer agents.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. Research into related structures has shown that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, warranting further investigation into its therapeutic applications for inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessing the antimicrobial activity of quinoline derivatives found that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : In vitro tests on derivatives showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
  • Inflammation Studies : Research on similar compounds demonstrated COX inhibition with IC50 values lower than those of standard anti-inflammatory drugs like ibuprofen . This suggests that this compound could be an effective anti-inflammatory agent.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 4-(2-pyridin-3-ylquinoline-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C22H22N4O3/c1-2-29-22(28)26-12-10-25(11-13-26)21(27)18-14-20(16-6-5-9-23-15-16)24-19-8-4-3-7-17(18)19/h3-9,14-15H,2,10-13H2,1H3

InChI Key

UGHMRAQBUYTHHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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